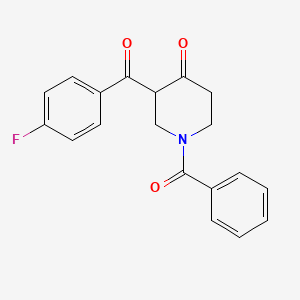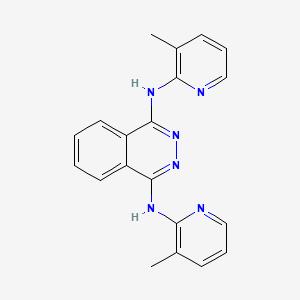
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is a chemical compound known for its unique structure and properties It is composed of two 3-methylpyridin-2-yl groups attached to a phthalazine-1,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine typically involves the reaction of phthalazine-1,4-diamine with 3-methylpyridine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N′-bis(3-ethyl-phenyl)-ethane-1,2-diamine
Uniqueness
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is unique due to its specific structural arrangement and the presence of 3-methylpyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85182-23-6 |
|---|---|
Fórmula molecular |
C20H18N6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-13-7-5-11-21-17(13)23-19-15-9-3-4-10-16(15)20(26-25-19)24-18-14(2)8-6-12-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
Clave InChI |
MVACHAYJGUBWJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC2=NN=C(C3=CC=CC=C32)NC4=C(C=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



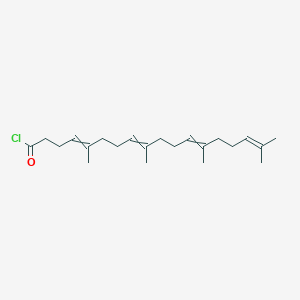
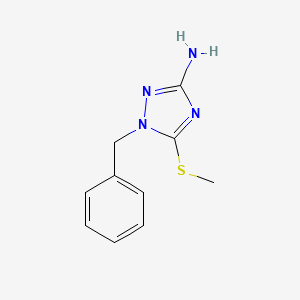
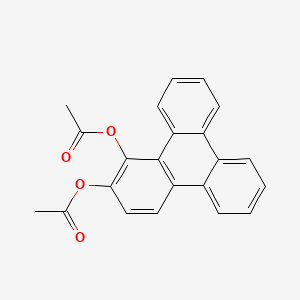

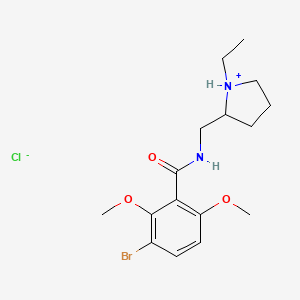
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
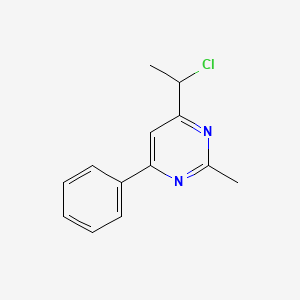
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
